5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Medicinal Chemistry Physicochemical Profiling SAR Studies

This 5-methyl substituted 2-ureido thiophene carboxamide (UTC) is a critical SAR probe for glycogen phosphorylase (type 2 diabetes), CFTR potentiation, and Chk1 inhibition. The 5-methyl group increases lipophilicity (ΔlogP ~0.5) vs. the des-methyl analog (CAS 27285-13-8), altering metabolic stability and target engagement. Secure this ≥98% pure compound for your hit-to-lead or polypharmacology studies. Request a quote now.

Molecular Formula C17H19N3O2S
Molecular Weight 329.42
CAS No. 392239-20-2
Cat. No. B2482100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS392239-20-2
Molecular FormulaC17H19N3O2S
Molecular Weight329.42
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)N
InChIInChI=1S/C17H19N3O2S/c1-10-7-8-13-12(9-10)14(15(18)21)16(23-13)20-17(22)19-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,18,21)(H2,19,20,22)
InChIKeyAZNFHCHDSOHRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-20-2): Compound Identity and Chemotype Classification


5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-20-2) is a synthetic small molecule belonging to the 2-ureido thiophene carboxamide (UTC) chemotype, with molecular formula C17H19N3O2S and molecular weight 329.42 g/mol . The compound features a tetrahydrobenzo[b]thiophene core substituted at the 2-position with a phenylureido group, at the 3-position with a carboxamide, and at the 5-position with a methyl group. Its closest structural analog is the des-methyl derivative 2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 27285-13-8), which has molecular formula C16H17N3O2S and molecular weight 315.39 g/mol . The 5-methyl substitution represents the sole structural differentiator between these two compounds, with implications for lipophilicity, metabolic stability, and target engagement across multiple biological contexts.

Why In-Class Substitution of 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-20-2) Is Not Straightforward


Substituting the target compound with its des-methyl analog (CAS 27285-13-8) or other tetrahydrobenzothiophene derivatives introduces quantifiable changes in molecular properties and biological profile. The 5-methyl group on the saturated ring directly alters lipophilicity—the des-methyl analog has a predicted ACD/LogP of 4.62 , whereas the additional methyl group on the target compound is estimated to increase logP by approximately 0.5 units, affecting solubility, membrane permeability, and metabolic stability. Furthermore, the des-methyl analog has been explicitly classified in the CandActCFTR database as a 'strong CFTR potentiator' , while the target compound's 5-methyl substitution places it within the broader patent scope of carboxamide-substituted phenylurea derivatives claimed for type 2 diabetes treatment (US6812250) . These diverging biological annotations—CFTR modulation versus metabolic disease targeting—highlight that even a single methyl group difference can redirect a compound's most relevant application context, making generic interchange scientifically unsound without empirical verification.

Quantitative Differentiation Evidence for 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-20-2)


Molecular Weight and Lipophilicity Shift from 5-Methyl Substitution Relative to Des-Methyl Analog

The addition of a single methyl group at the 5-position of the tetrahydrobenzo ring increases molecular weight by 14.03 Da (from 315.39 to 329.42 g/mol) and is estimated to raise the octanol-water partition coefficient (logP) by approximately 0.5 log units relative to the des-methyl analog (CAS 27285-13-8), which has a measured ACD/LogP of 4.62 . This physicochemical shift directly impacts solubility, passive membrane permeability, and CYP450-mediated metabolic stability, making the target compound distinct for applications where modulated lipophilicity is critical .

Medicinal Chemistry Physicochemical Profiling SAR Studies

Patent Coverage for Type 2 Diabetes Indication Versus Unpatented Analogs

The target compound falls within the generic Markush structure of formula I in US Patent 6,812,250 B2 (granted 2004, assigned to Aventis Pharma Deutschland GmbH, now Sanofi), which explicitly claims carboxamide-substituted phenylurea derivatives 'suitable, for example, for treating type II diabetes' . The corresponding international filing WO-2002096864-A1 further describes these compounds as medicaments for preventing and treating type 2 diabetes . In contrast, the des-methyl analog (CAS 27285-13-8) appears primarily in CFTR modulation databases and literature, without equivalent diabetes-specific patent coverage. This patent pedigree provides the target compound with a documented therapeutic hypothesis—glycogen phosphorylase or related metabolic target inhibition—that is absent for the des-methyl comparator, offering procurement rationale for metabolic disease programs.

Metabolic Disease Drug Discovery Intellectual Property

CFTR Potentiator Activity of the Des-Methyl Analog Establishes a Divergent SAR Baseline

The des-methyl analog (CAS 27285-13-8, CID 730612) is curated in the CandActCFTR database as a 'strong CFTR potentiator' that 'enhances CFTR function' and localizes to the 'apical membrane & subapical compartment' . The broader tetrahydrobenzothiophene chemotype was identified through high-throughput screening of 100,000 diverse small molecules, with >1,000 structural analogs subsequently evaluated, revealing compounds that activated ΔF508-CFTR Cl⁻ conductance reversibly with Kd < 100 nM . While the specific activity of the 5-methyl-substituted target compound has not been reported in this assay system, the well-characterized CFTR activity of the des-methyl analog provides a quantitative SAR anchor point: the 5-methyl modification can be systematically evaluated for its effect on CFTR potentiation potency, offering a defined hypothesis-testing framework for procurement.

Cystic Fibrosis CFTR Modulation Ion Channel Pharmacology

2-Ureido Thiophene Carboxamide (UTC) Scaffold Validated as Chk1 Kinase Inhibitor Chemotype

The target compound shares the core 2-ureido thiophene carboxamide (UTC) scaffold with a series of validated checkpoint kinase 1 (Chk1) inhibitors described by Janetka et al. (2008), where inhibitors in this chemotype were 'optimized for cellular potency and selectivity over Cdk1' . A subsequent QSAR and molecular dynamics study by Wang et al. (2012) on 58 UTC derivatives yielded a predictive model with R²(pred) = 0.88, demonstrating that steric, electrostatic, and hydrogen-bonding interactions at residues including Cys87, Glu91, and Ser147 govern Chk1 binding affinity . The 5-methyl substituent on the target compound occupies a position on the saturated ring that can influence the conformational preference of the tetrahydrobenzo scaffold, potentially modulating the presentation of the critical 2-ureido and 3-carboxamide pharmacophoric elements to the Chk1 ATP-binding pocket.

Oncology Checkpoint Kinase 1 Kinase Inhibitors

Urea-Substituted Tetrahydrobenzothiophenes as PDE4 Inhibitors with Sub-100 nM Potency

A class of tetrahydrobenzothiophenes derivatized with urea groups has been characterized as PDE4 inhibitors, with the most potent urea-substituted analogue exhibiting a PDE4 IC50 of 93.03 nM, while the overall chemotype produced analogues with IC50 values as low as approximately 20 nM . The target compound, bearing a phenylureido substituent at the 2-position, directly maps onto this pharmacophore model. In a separate BindingDB entry, a tetrahydrobenzothiophene derivative (THBT, compound 22) demonstrated PDE4 inhibition with IC50 = 25 nM at pH 7.5, 2°C . The 5-methyl group on the target compound represents a structural variation not present in the published PDE4 training sets, providing an opportunity to probe the steric tolerance of the PDE4 catalytic site in the region accommodating the saturated ring.

Phosphodiesterase 4 Inflammation CNS Disorders

Recommended Application Scenarios for 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 392239-20-2)


Type 2 Diabetes Drug Discovery: Glycogen Phosphorylase or Metabolic Target Screening

The compound's coverage under US6812250 B2, which claims carboxamide-substituted phenylurea derivatives for treating type 2 diabetes, provides a documented therapeutic rationale for screening against metabolic targets such as glycogen phosphorylase . The 5-methyl group may confer improved metabolic stability relative to the des-methyl analog, making this compound a suitable starting point for hit-to-lead optimization in antidiabetic programs where sustained hepatic exposure is desired.

CFTR Modulator Research: 5-Methyl SAR Probe for ΔF508-CFTR Potentiation

Given that the des-methyl analog is classified as a 'strong CFTR potentiator' and the tetrahydrobenzothiophene class activates ΔF508-CFTR with Kd < 100 nM , the 5-methyl compound serves as a direct SAR probe to assess the steric and lipophilic tolerance of the CFTR potentiator binding site. Procurement is justified for cystic fibrosis research groups aiming to map the structure-activity landscape around the saturated ring of the tetrahydrobenzothiophene core.

Chk1 Kinase Inhibitor Optimization for Oncology Applications

The UTC chemotype is validated for Chk1 inhibition with cellular potency and selectivity over Cdk1 , supported by a robust QSAR model (R²(pred) = 0.88) . The target compound extends the UTC chemical space into 5-methyl-substituted territory, offering a novel vector for improving Chk1 selectivity or pharmacokinetic properties in DNA damage response-targeted anticancer programs.

Chemical Biology Tool Compound for Polypharmacology Profiling

The compound's unique intersection of three annotated biological contexts—type 2 diabetes (patent), CFTR modulation (class-level), and Chk1 inhibition (chemotype)—makes it a valuable tool for chemical biology studies investigating potential polypharmacology or target deconvolution across metabolic, ion channel, and kinase signaling pathways. Its 5-methyl substitution provides a chromatographically distinguishable analog relative to the des-methyl compound for cellular target engagement studies using mass spectrometry-based approaches.

Quote Request

Request a Quote for 5-Methyl-2-(3-phenylureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.